molecular formula C21H21N5O2S B2413456 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 1105237-65-7

2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2413456
CAS No.: 1105237-65-7
M. Wt: 407.49
InChI Key: TUZPFHFGGUXCHO-UHFFFAOYSA-N
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Description

2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H21N5O2S and its molecular weight is 407.49. The purity is usually 95%.
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Biological Activity

The compound 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide (CAS Number: 1105203-31-3) is a complex organic molecule that belongs to the class of pyrazoles. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N5OSC_{22}H_{20}N_{5}OS, with a molecular weight of 421.5 g/mol. The structural complexity arises from the presence of multiple functional groups and heterocycles, which contribute to its biological activity.

PropertyValue
Molecular FormulaC22H20N5OS
Molecular Weight421.5 g/mol
CAS Number1105203-31-3

Biological Activity Overview

Recent studies have highlighted the potential biological activities associated with pyrazole derivatives, particularly those similar in structure to the compound . The following sections detail specific activities and findings related to this compound.

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties through various mechanisms, such as inducing apoptosis and inhibiting cell proliferation. For instance, compounds with similar scaffolds have been shown to inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in tumorigenesis .

2. Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. Studies have demonstrated that compounds structurally related to our target compound can effectively reduce inflammation in preclinical models by inhibiting COX-II activity .

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been widely documented. Compounds sharing structural features with this compound have shown activity against various bacterial strains and fungi, suggesting a broad spectrum of antimicrobial efficacy .

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

  • Anticancer Study : A study evaluated the cytotoxic effects of a series of pyrazole derivatives on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating potent anticancer activity .
  • Anti-inflammatory Research : In a study focused on inflammatory models, a derivative similar to our compound was found to significantly reduce edema and pain responses in animal models by inhibiting COX-II activity .
  • Antimicrobial Evaluation : A series of pyrazole compounds were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition with minimum inhibitory concentration (MIC) values ranging from 10 µg/mL to 100 µg/mL .

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-13-6-7-16(9-14(13)2)26-20-18(11-23-26)15(3)24-25-21(20)29-12-19(27)22-10-17-5-4-8-28-17/h4-9,11H,10,12H2,1-3H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZPFHFGGUXCHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NCC4=CC=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.